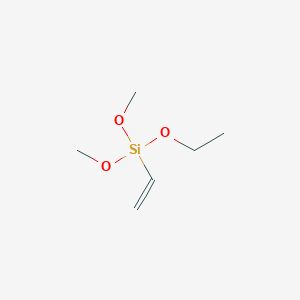
Ethenyl(ethoxy)dimethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenyl(ethoxy)dimethoxysilane is an organosilicon compound with the molecular formula C6H14O3Si. It is a versatile chemical used in various industrial and scientific applications due to its unique properties. The compound consists of an ethenyl group (vinyl group), an ethoxy group, and two methoxy groups attached to a silicon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethenyl(ethoxy)dimethoxysilane can be synthesized through several methods. One common method involves the reaction of vinyltrichlorosilane with ethanol and methanol in the presence of a catalyst. The reaction proceeds as follows: [ \text{CH}_2=\text{CHSiCl}_3 + \text{C}_2\text{H}_5\text{OH} + 2\text{CH}_3\text{OH} \rightarrow \text{CH}_2=\text{CHSi(OCH}_3\text{)}_2\text{OC}_2\text{H}_5 + 3\text{HCl} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction is carried out in a reactor where vinyltrichlorosilane is mixed with ethanol and methanol under controlled temperature and pressure conditions. The resulting product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethenyl(ethoxy)dimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and alcohols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Addition Reactions: The vinyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Condensation: Can occur under acidic or basic conditions, often catalyzed by metal salts.
Addition Reactions: Common reagents include hydrogen, halogens, and other electrophiles.
Major Products Formed
Hydrolysis: Produces silanols and alcohols.
Condensation: Forms siloxane polymers.
Addition Reactions: Results in various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Ethenyl(ethoxy)dimethoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane polymers and other organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays and cell culture.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mécanisme D'action
The mechanism of action of ethenyl(ethoxy)dimethoxysilane involves the reactivity of its functional groups. The vinyl group can undergo polymerization or addition reactions, while the ethoxy and methoxy groups can participate in hydrolysis and condensation reactions. These reactions enable the compound to form strong bonds with various substrates, making it useful in surface modification and adhesion applications.
Comparaison Avec Des Composés Similaires
Ethenyl(ethoxy)dimethoxysilane can be compared with other similar organosilicon compounds:
Ethyl(dimethyl)ethoxysilane: Similar structure but with ethyl and dimethyl groups instead of vinyl and methoxy groups.
Dimethoxysilane: Contains only methoxy groups and lacks the vinyl and ethoxy groups.
Allyldimethoxysilane: Contains an allyl group instead of a vinyl group.
Uniqueness
This compound is unique due to the presence of both vinyl and ethoxy groups, which provide a combination of reactivity and stability. This makes it particularly useful in applications requiring strong adhesion and surface modification.
Propriétés
Numéro CAS |
10576-17-7 |
|---|---|
Formule moléculaire |
C6H14O3Si |
Poids moléculaire |
162.26 g/mol |
Nom IUPAC |
ethenyl-ethoxy-dimethoxysilane |
InChI |
InChI=1S/C6H14O3Si/c1-5-9-10(6-2,7-3)8-4/h6H,2,5H2,1,3-4H3 |
Clé InChI |
UDIUZJMRSKZJOQ-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C=C)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















